molecular formula C10H14O B3021363 2-(4-ethylphenyl)ethanol CAS No. 22545-13-7

2-(4-ethylphenyl)ethanol

Cat. No.: B3021363
CAS No.: 22545-13-7
M. Wt: 150.22 g/mol
InChI Key: RNUYBEOUXPOHNW-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)ethanol is an organic compound with the molecular formula C10H14O. It is characterized by the presence of an ethyl group attached to the para position of a phenyl ring, which is further connected to an ethanol moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Biochemical Analysis

Cellular Effects

It is known that ethanol, a related compound, can disrupt the physical structure of almost any type of membrane, including the plasma membrane, membranes of cell organelles (endoplasmic reticulum and mitochondrium), and liposomes . It is possible that 4-Ethylphenethyl alcohol may have similar effects on cellular structures and processes.

Molecular Mechanism

It is known that ethanol, a related compound, can influence the function of mitochondria and their energy metabolism . It is possible that 4-Ethylphenethyl alcohol may have similar effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that ethanol, a related compound, can cause changes in the blood alcohol concentration depending on storage conditions, such as time and temperature . It is possible that 4-Ethylphenethyl alcohol may have similar temporal effects in laboratory settings.

Dosage Effects in Animal Models

It is known that ethanol, a related compound, can cause a number of cytotoxic effects, most of which are independent of cell type . It is possible that 4-Ethylphenethyl alcohol may have similar dosage effects in animal models.

Metabolic Pathways

It is known that ethanol, a related compound, is degraded via multiple enzymatic pathways, such as alcohol dehydrogenase (ADH), cytochrome P4502E1 (CYP2E1), and catalase . It is possible that 4-Ethylphenethyl alcohol may be involved in similar metabolic pathways.

Transport and Distribution

The transport and distribution of 4-Ethylphenethyl alcohol within cells and tissues are not well-understood. It is known that ethanol, a related compound, is infinitely soluble in water and slightly soluble in lipids. Like any dissolved substance, it changes the colligative properties of water; however, it lacks an osmotic effect in biologic systems because it is freely diffusible across cell membranes . It is possible that 4-Ethylphenethyl alcohol may have similar transport and distribution properties.

Subcellular Localization

It is known that RNA localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms . It is possible that 4-Ethylphenethyl alcohol may have similar effects on the subcellular localization of certain biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(4-Ethylphenyl)ethanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as ethylmagnesium bromide) reacts with a suitable carbonyl compound (like 4-ethylbenzaldehyde) to yield the desired alcohol . The reaction typically requires anhydrous conditions and is conducted in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of 4-ethylacetophenone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to reduce the carbonyl group to an alcohol .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethylphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: 4-Ethylbenzaldehyde, 4-Ethylbenzoic acid

    Reduction: 4-Ethylphenylethane

    Substitution: 4-Ethylphenylethyl chloride, 4-Ethylphenylethyl bromide

Comparison with Similar Compounds

  • 2-(4-Methylphenyl)ethanol
  • 2-(4-Isopropylphenyl)ethanol
  • 2-(4-Butylphenyl)ethanol

Comparison: Compared to its analogs, 2-(4-ethylphenyl)ethanol exhibits unique properties due to the presence of the ethyl group. This structural variation can influence its reactivity, solubility, and biological activity. For example, the ethyl group may enhance its lipophilicity, potentially increasing its ability to penetrate biological membranes .

Properties

IUPAC Name

2-(4-ethylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-2-9-3-5-10(6-4-9)7-8-11/h3-6,11H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUYBEOUXPOHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202622
Record name 1-(3-Ethylphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22545-13-7, 54264-96-9
Record name 4-Ethylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22545-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Ethylphenyl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054264969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Ethylphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-ethylphenyl)ethan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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